molecular formula C11H16N2O2 B2736995 N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide CAS No. 2411315-01-8

N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide

Cat. No.: B2736995
CAS No.: 2411315-01-8
M. Wt: 208.261
InChI Key: WEQDNULDDMKDCK-UHFFFAOYSA-N
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Description

N-(2-{2-oxa-6-azaspiro[33]heptan-6-yl}ethyl)but-2-ynamide is a complex organic compound characterized by its unique spirocyclic structure

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: A precursor in the synthesis of N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide.

    tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: Another spirocyclic compound with similar structural features.

    (3-(4-((2-Oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone: A compound with a similar spirocyclic core used in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of a spirocyclic structure with a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-10(14)12-4-5-13-6-11(7-13)8-15-9-11/h4-9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQDNULDDMKDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1CC2(C1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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